1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)-
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Overview
Description
1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- is a chemical compound with the molecular formula C9H15N2O3S. It is known for its unique structure, which includes an oxathiolanone ring and a propyl group.
Preparation Methods
The synthesis of 1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- involves several steps. One common synthetic route includes the reaction of a propyl-substituted oxathiolanone with methyl isocyanate in the presence of a base. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1,3-Oxathiolan-4-one, 5-propyl-, O-((methylamino)carbonyl)oxime, (Z)- can be compared with other similar compounds, such as:
1,3-Oxathiolan-4-one, 5-methyl-, O-((methylamino)carbonyl)oxime: This compound has a methyl group instead of a propyl group, which can affect its chemical reactivity and biological activity.
1,3-Oxathiolan-4-one, 5-ethyl-, O-((methylamino)carbonyl)oxime: The presence of an ethyl group instead of a propyl group can lead to differences in its physical properties and applications.
1,3-Oxathiolan-4-one, 5-butyl-, O-((methylamino)carbonyl)oxime: The butyl group can result in variations in the compound’s solubility and stability.
Properties
CAS No. |
54266-80-7 |
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Molecular Formula |
C8H14N2O3S |
Molecular Weight |
218.28 g/mol |
IUPAC Name |
[(Z)-(5-propyl-1,3-oxathiolan-4-ylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C8H14N2O3S/c1-3-4-6-7(14-5-12-6)10-13-8(11)9-2/h6H,3-5H2,1-2H3,(H,9,11)/b10-7- |
InChI Key |
JDOFONHTNPZLDC-YFHOEESVSA-N |
Isomeric SMILES |
CCCC1/C(=N/OC(=O)NC)/SCO1 |
Canonical SMILES |
CCCC1C(=NOC(=O)NC)SCO1 |
Origin of Product |
United States |
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